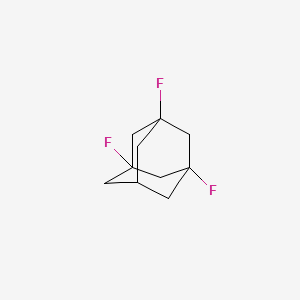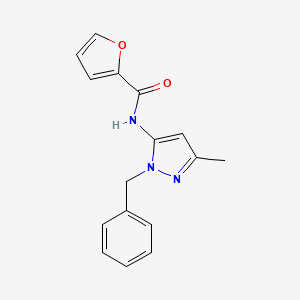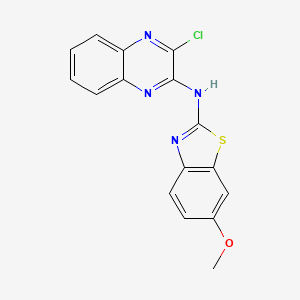![molecular formula C17H24ClN B14944039 6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14944039.png)
6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of the 4-chlorobenzyl group and the trimethyl substitution makes it an interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves the following steps:
Intramolecular Diels-Alder Reaction: This reaction involves a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening.
Cyclopropanation: An intramolecular cyclopropanation of a double bond.
Bicycloannulation: This involves the reaction of cyclic dienolates with various Michael acceptors.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using metal-ammonia systems.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and nitrogen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Metal-ammonia systems like sodium in liquid ammonia.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has significant potential in various fields:
Wirkmechanismus
The mechanism of action of 6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of certain enzymes or activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar structural features.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure but different substitution patterns.
Bicyclo[3.2.1]octane: A non-nitrogen-containing analog with similar core structure.
Uniqueness
6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[321]octane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H24ClN |
|---|---|
Molekulargewicht |
277.8 g/mol |
IUPAC-Name |
6-[(4-chlorophenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C17H24ClN/c1-16(2)8-15-9-17(3,11-16)12-19(15)10-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3 |
InChI-Schlüssel |
MQDQZJUGDQLEDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2CC(C1)(CN2CC3=CC=C(C=C3)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile](/img/structure/B14943977.png)
![4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B14943985.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943989.png)
![6-Benzyl-7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate](/img/structure/B14943990.png)
![5-(5-bromo-2-fluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B14943995.png)
![3-(4-fluorophenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943996.png)

![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14944007.png)
![4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944010.png)
![3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944022.png)
![N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B14944034.png)

